1-[1-(4-Ethoxyphenyl)ethenyl]naphthalene
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Overview
Description
1-[1-(4-Ethoxyphenyl)ethenyl]naphthalene is an organic compound with the molecular formula C20H18O It is characterized by the presence of a naphthalene ring substituted with an ethenyl group and a 4-ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Ethoxyphenyl)ethenyl]naphthalene typically involves the reaction of 4-ethoxybenzaldehyde with 1-naphthylacetic acid under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in an organic solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-Ethoxyphenyl)ethenyl]naphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce ethyl-substituted derivatives.
Scientific Research Applications
1-[1-(4-Ethoxyphenyl)ethenyl]naphthalene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 1-[1-(4-Ethoxyphenyl)ethenyl]naphthalene involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-[1-(4-Methoxyphenyl)ethenyl]naphthalene
- 1-[1-(4-Butoxyphenyl)ethenyl]naphthalene
- 1-[1-(4-Chlorophenyl)ethenyl]naphthalene
Uniqueness
1-[1-(4-Ethoxyphenyl)ethenyl]naphthalene is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different substituents, it may exhibit distinct properties and applications .
Properties
CAS No. |
675598-15-9 |
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Molecular Formula |
C20H18O |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
1-[1-(4-ethoxyphenyl)ethenyl]naphthalene |
InChI |
InChI=1S/C20H18O/c1-3-21-18-13-11-16(12-14-18)15(2)19-10-6-8-17-7-4-5-9-20(17)19/h4-14H,2-3H2,1H3 |
InChI Key |
PUIIZDSZUFAXEM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=C)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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